molecular formula C7H9ClN2 B3024112 2-Chloro-N-ethylpyridin-5-amine CAS No. 120739-95-9

2-Chloro-N-ethylpyridin-5-amine

Cat. No. B3024112
CAS RN: 120739-95-9
M. Wt: 156.61 g/mol
InChI Key: KQPKSECAKXTEMS-UHFFFAOYSA-N
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Description

2-Chloro-N-ethylpyridin-5-amine, also known as 6-chloro-N-ethylpyridin-3-amine, is a chemical compound with the CAS Number: 120739-95-9 . It has a molecular weight of 156.61 .


Molecular Structure Analysis

The InChI code for 2-Chloro-N-ethylpyridin-5-amine is 1S/C7H9ClN2/c1-2-9-6-3-4-7(8)10-5-6/h3-5,9H,2H2,1H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-N-ethylpyridin-5-amine include a molecular weight of 156.61 . The compound has a linear formula of C7H9ClN2 .

Scientific Research Applications

Environmental Applications and Toxicology

Research on biogenic amines, including those related to 2-Chloro-N-ethylpyridin-5-amine, has significant implications for environmental science and toxicology. For instance, studies on the degradation of nitrogen-containing hazardous compounds using advanced oxidation processes reveal effective strategies to mineralize nitrogen-containing compounds, improving the efficacy of overall treatment schemes (Bhat & Gogate, 2021). Furthermore, research on the sources, fate, and toxicity of chemical warfare agent degradation products, including nitrogen mustards and Lewisite, contributes to our understanding of environmental and occupational health impacts (Munro et al., 1999).

Chemical Synthesis and Catalysis

The application of N-halo reagents in organic synthesis, which includes reactions with nitrogen-containing compounds like 2-Chloro-N-ethylpyridin-5-amine, is pivotal for various organic transformations. These include oxidation reactions, halogenation of compounds, acylation, and more, showcasing the versatility of N-halo reagents in enhancing synthetic methodologies (Kolvari et al., 2007). Additionally, practical palladium catalysts have been developed for C-N and C-O bond formation, demonstrating significant advancements in the arylation of amines and alcohols, relevant to compounds like 2-Chloro-N-ethylpyridin-5-amine (Muci & Buchwald, 2002).

Applications in Food Science and Health

The study of biogenic amines in wine highlights the importance of these compounds from a microbiological and oenological perspective. High amounts of biogenic amines can lead to health issues, emphasizing the need for quality control in winemaking and food safety (Guo et al., 2015). Moreover, chlorogenic acid, related to the functional group chemistry of 2-Chloro-N-ethylpyridin-5-amine, showcases dual roles as a food additive and a nutraceutical against metabolic syndrome. Its wide range of health-promoting properties, including antioxidant and anti-inflammatory activities, underscores the therapeutic potential of compounds within this chemical class (Santana-Gálvez et al., 2017).

Safety and Hazards

The safety information and Material Safety Data Sheet (MSDS) for 2-Chloro-N-ethylpyridin-5-amine can be found online . It’s important to refer to these resources to understand the safety precautions and potential hazards associated with handling and using this compound.

properties

IUPAC Name

6-chloro-N-ethylpyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2/c1-2-9-6-3-4-7(8)10-5-6/h3-5,9H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQPKSECAKXTEMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CN=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-ethylpyridin-5-amine

Synthesis routes and methods

Procedure details

A mixture of 10 g (0.078 mole) of 5-amino-2-chloropyridine and 50 ml of ethyl orthoacetate was refluxed for 2 hours. The reaction mixture was concentrated under reduced pressure and the residue was dissolved in 60 ml of dry THF. Then, the solution was added dropwise to a suspension of 7.0 g of lithium borohydride in 100 ml of dry THF over a period of 15 minutes with constant stirring. After completion of dropwise addition, the mixture was refluxed with stirring for 27 hours. After cooling, the solvent was distilled off. To the residue were added 100 ml of ice-water and 35 ml of concentrated hydrochloric acid and the mixture was heated at 67° C. for a while. After cooling, the reaction mixture was adjusted to pH 7 with NaHCO3 and extracted with AcOEt (50 ml×3). The AcOEt layers were combined, washed with aqueous sodium chloride solution and dried over MgSO4. The AcOEt was distilled off and the residual crystals were collected by filtration, washed with hexane and dried. The procedure gave 9.2 g of the title compound as pale yellowish green crystals.
Quantity
10 g
Type
reactant
Reaction Step One
Name
ethyl orthoacetate
Quantity
50 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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